molecular formula C24H16Cl2F3N3O5 B15137394 Hsd17B13-IN-57

Hsd17B13-IN-57

Cat. No.: B15137394
M. Wt: 554.3 g/mol
InChI Key: BSIBEGKVMGTRRY-UHFFFAOYSA-N
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Description

Hsd17B13-IN-57 is a compound that has garnered significant attention in the field of medical research, particularly for its potential therapeutic applications in treating liver diseases. This compound is an inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13), which is associated with non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has been shown to have protective effects against the progression of these liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-57 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, efficiency, and safety. This includes optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures. The industrial process may also involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-57 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Properties

Molecular Formula

C24H16Cl2F3N3O5

Molecular Weight

554.3 g/mol

IUPAC Name

3,5-dichloro-4-hydroxy-N-[1-methyl-2,4-dioxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide

InChI

InChI=1S/C24H16Cl2F3N3O5/c1-31-17-7-4-6-16(30-21(34)13-9-14(25)20(33)15(26)10-13)19(17)22(35)32(23(31)36)11-12-5-2-3-8-18(12)37-24(27,28)29/h2-10,33H,11H2,1H3,(H,30,34)

InChI Key

BSIBEGKVMGTRRY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2C(=O)N(C1=O)CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl

Origin of Product

United States

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